BZ-Val-gly-arg-amc trifluoroacetate salt

Description

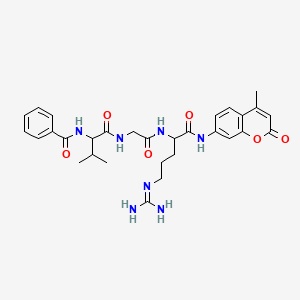

Contextualization as a Fluorogenic Peptide Substrate in Biochemical Assays

Bz-Val-Gly-Arg-AMC is classified as a fluorogenic peptide substrate. focusbiomolecules.com Its structure consists of a short peptide sequence, Val-Gly-Arg, which is recognized and cleaved by specific proteases. This peptide is chemically linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). rndsystems.com In its intact form, the fluorescence of the AMC group is quenched. The core principle of its use in biochemical assays lies in the enzymatic cleavage of the amide bond between the arginine (Arg) residue and the AMC molecule. rndsystems.com Upon hydrolysis by a target protease, the free AMC is released, resulting in a significant increase in fluorescence that can be quantitatively measured. rndsystems.comechelon-inc.com The activity of the enzyme is determined by monitoring the rate of fluorescence increase over time. nih.gov Free AMC exhibits an excitation wavelength (Ex) typically between 360-380 nm and an emission wavelength (Em) around 440-460 nm. focusbiomolecules.comechelon-inc.com

Fundamental Applications in Enzymology

The primary application of Bz-Val-Gly-Arg-AMC is in the measurement of the activity of trypsin-like proteases. bachem.com It is frequently used to assay the trypsin-like activity of the 20S proteasome, a complex cellular machinery responsible for protein degradation. focusbiomolecules.combachem.comglpbio.com For a more comprehensive analysis of proteasome function, Bz-Val-Gly-Arg-AMC is often used in conjunction with other substrates that measure different catalytic activities of the proteasome. These include Suc-LLVY-AMC for chymotrypsin-like activity and Z-LLE-AMC for peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity. focusbiomolecules.combachem.comglpbio.com

Beyond the proteasome, Bz-Val-Gly-Arg-AMC has also been utilized as a substrate for the tricorn core protease from the archaeon Thermoplasma acidophilum. bachem.comglpbio.com Its specificity for the Arg-AMC cleavage site makes it a valuable tool for studying enzymes that recognize and cleave after arginine residues.

Table 1: Properties of Bz-Val-Gly-Arg-AMC trifluoroacetate (B77799) salt

| Property | Value | Source |

|---|---|---|

| Alternate Name | Bz-VGR-AMC | scbt.com |

| Molecular Formula | C₃₀H₃₇N₇O₆·CF₃COOH | focusbiomolecules.com |

| CAS Number | 87779-49-5 | focusbiomolecules.comscbt.com |

| Purity | ≥98% | focusbiomolecules.comscbt.com |

| Excitation Wavelength | 380 nm | focusbiomolecules.com |

| Emission Wavelength | 460 nm | focusbiomolecules.com |

| Solubility | Soluble in DMSO | focusbiomolecules.com |

| Storage Temperature | -20°C | focusbiomolecules.combiorbyt.com |

Historical Development and Mechanistic Principles of AMC-Based Substrates

The development of fluorogenic substrates revolutionized enzyme kinetics by providing a continuous and highly sensitive method for measuring protease activity. The core innovation was the coupling of a protease-specific peptide sequence to a reporter molecule whose signal is altered upon cleavage. 7-amino-4-methylcoumarin (AMC) became a popular choice for the fluorophore due to its favorable spectral properties upon release. rndsystems.comechelon-inc.com

The underlying mechanistic principle is based on fluorescence resonance energy transfer (FRET) or a related quenching mechanism. In the intact substrate, the peptide portion effectively quenches the fluorescence of the attached AMC molecule. Proteolytic cleavage separates the peptide from the fluorophore, liberating AMC and restoring its ability to fluoresce strongly upon excitation. rndsystems.comnih.gov

Researchers have designed a wide array of AMC-based substrates by varying the attached peptide sequence to confer specificity for different proteases. This has enabled the detailed study of various enzyme classes. For instance, while Bz-Val-Gly-Arg-AMC is tailored for trypsin-like enzymes, other substrates like Z-Gly-Gly-Arg-AMC are used for urokinase and thrombin, and Boc-Gln-Ala-Arg-AMC is another substrate for trypsin. echelon-inc.comnih.govbachem.com This "mix-and-match" approach allows for the creation of highly specific assays for a multitude of proteases involved in diverse biological processes. chemimpex.comchemimpex.com

Table 2: Examples of Different AMC-Based Fluorogenic Substrates

| Substrate Name | Target Enzyme(s) | Source |

|---|---|---|

| Bz-Val-Gly-Arg-AMC | Trypsin-like proteases (e.g., 20S Proteasome) | focusbiomolecules.combachem.com |

| Z-Gly-Gly-Arg-AMC | Urokinase, Thrombin, Trypsin, Tissue-type plasminogen | echelon-inc.combachem.com |

| Boc-Gln-Ala-Arg-AMC | Trypsin | nih.gov |

| Z-Phe-Arg-AMC | Papain, Cathepsin B | rndsystems.comnih.gov |

| Boc-Leu-Gly-Arg-AMC | Convertases | medchemexpress.com |

Structure

2D Structure

Properties

IUPAC Name |

N-[1-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O6/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUGCIODBWSTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Target Specificity and Proteolytic Characterization

The design of Bz-Val-Gly-Arg-AMC allows for specific interaction with and cleavage by proteases that recognize the arginine residue at the P1 position. This specificity is central to its application in characterizing trypsin-like enzymatic activities.

Elucidation of Trypsin-like Protease Activity

The 20S proteasome is a multi-catalytic protease complex responsible for much of the non-lysosomal protein degradation within cells. It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide hydrolyzing (PGPH) or caspase-like activity, associated with its β5, β2, and β1 subunits, respectively. stressmarq.comnih.gov

Bz-Val-Gly-Arg-AMC is a key reagent for specifically quantifying the trypsin-like activity of the 20S proteasome. focusbiomolecules.combachem.com The substrate is cleaved after the arginine residue by the β2 subunit, releasing the fluorophore AMC. The resulting increase in fluorescence, which can be measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm, is directly proportional to the enzymatic activity. focusbiomolecules.com This allows for the sensitive and continuous kinetic measurement of the proteasome's trypsin-like function. stressmarq.com

This substrate is often used in conjunction with other fluorogenic substrates to obtain a complete profile of proteasome activity. For instance, Suc-LLVY-AMC is used to measure chymotrypsin-like activity, and Z-LLE-AMC is used for the PGPH activity. stressmarq.comfocusbiomolecules.combachem.com The use of these specific substrates enables researchers to screen for potential proteasome inhibitors or activators and to quantify the activity of purified 20S proteasome. stressmarq.com

Substrate Utilization by the Tricorn Core Protease from Thermoplasma acidophilum

Comprehensive Substrate Specificity Profiling

The interaction of a protease with its substrate is determined by the amino acid residues of the substrate that fit into the corresponding subsites (S sites) of the enzyme's active site. The amino acid at the cleavage site is designated P1, the next residue towards the N-terminus is P2, and so on.

Analysis of S1-S3 Subsite Preferences in Enzyme-Substrate Interactions

The structure of Bz-Val-Gly-Arg-AMC (P3-P2-P1: Val-Gly-Arg) provides insight into the S1-S3 subsite preferences of the proteases that cleave it.

S1 Subsite: The presence of Arginine at the P1 position indicates a strong preference for a basic amino acid in the S1 pocket of the target enzyme. This is a hallmark of trypsin-like proteases.

S2 Subsite: The Glycine (B1666218) at the P2 position suggests that a small, flexible residue is accommodated in the S2 subsite. For trypsin, substrates with proline and norleucine at the P2 position have shown favorable interactions. nih.gov

S3 Subsite: The Valine at the P3 position indicates a preference for a hydrophobic, aliphatic residue in the S3 subsite. Studies on trypsin have shown that a phenylalanine at the P3 position can have a favorable effect. nih.gov

The specific combination of Val-Gly-Arg in Bz-Val-Gly-Arg-AMC makes it a targeted substrate for proteases with these particular subsite preferences.

Comparative Hydrolysis with Other Arg-Specific Serine Proteases (e.g., Thrombin, Factor Xa, Plasmin) and Cysteine Proteases (e.g., Cathepsins)

While Bz-Val-Gly-Arg-AMC is a substrate for trypsin-like proteases, its hydrolysis can be compared with that of other proteases that also recognize arginine at the P1 position.

Thrombin and Factor Xa: These are key serine proteases in the blood coagulation cascade. Both enzymes exhibit specificity for arginine at the P1 site. Fluorogenic substrates with a Gly-Gly-Arg sequence have been developed for thrombin, indicating a tolerance for glycine at the P2 and P3 positions. nih.gov While direct comparative kinetic data for Bz-Val-Gly-Arg-AMC with thrombin and Factor Xa is not available in the provided results, the structural similarities suggest it could be cleaved by these enzymes, though likely with different efficiencies compared to their optimal substrates.

Plasmin: Another serine protease involved in fibrinolysis, plasmin also has a preference for arginine at P1. Its activity is often assayed using similar fluorogenic substrates.

Cathepsins: These are primarily cysteine proteases found in lysosomes. Several cathepsins, including B, L, K, and S, can cleave substrates with arginine at the P1 position. nih.gov However, their subsite preferences can vary. For example, while Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are cleaved by multiple cathepsins, indicating a lack of specificity, the nature of the P2 and P3 residues significantly influences the rate of hydrolysis. nih.gov Some studies have shown that a glycine or valine at the P3 position can result in no observable cathepsin B activity. nih.gov This suggests that Bz-Val-Gly-Arg-AMC may not be an efficient substrate for all cathepsins, or its cleavage rate would be significantly different compared to trypsin-like serine proteases.

Kinetic Parameters of Bz-Val-Gly-Arg-AMC Hydrolysis

The efficiency of an enzyme's cleavage of a substrate is described by its kinetic parameters, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

While specific Km and kcat values for the hydrolysis of Bz-Val-Gly-Arg-AMC by various proteases are not consistently reported across the provided search results, the general principles of enzyme kinetics apply. For instance, studies on the 20S proteasome have shown that Km values can change with age, indicating alterations in the enzyme's affinity for its substrates. nih.gov The determination of these parameters for Bz-Val-Gly-Arg-AMC with specific proteases would require dedicated kinetic assays.

The following table illustrates the type of data that would be generated from such kinetic studies. Note that these are representative values and not actual reported data from the search results for this specific substrate.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Trypsin-like Protease (e.g., 20S Proteasome) | Value | Value | Value |

| Thrombin | Value | Value | Value |

| Factor Xa | Value | Value | Value |

| Cathepsin B | Value | Value | Value |

Determination of Michaelis-Menten Constants (K_m, k_cat)

The Michaelis-Menten constants, K_m and k_cat, are fundamental parameters that describe the kinetics of an enzyme-catalyzed reaction. The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), providing an indication of the affinity of the enzyme for the substrate. A lower K_m value generally signifies a higher affinity. The catalytic constant (k_cat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Detailed kinetic studies have been performed to determine these constants for substrates similar to BZ-Val-Gly-Arg-AMC with various proteases. One such study investigated the age-related changes in the kinetic properties of the 20S proteasome in different tissues of Sprague-Dawley rats, utilizing the closely related substrate Boc-Val-Gly-Arg-AMC. While this substrate features a tert-butyloxycarbonyl (Boc) protecting group instead of a benzoyl (Bz) group, the core peptide sequence recognized by the enzyme's active site is identical, making the kinetic data highly relevant.

The research yielded specific K_m values for the trypsin-like activity of the 20S proteasome, which varied depending on the tissue and the age of the animal. For instance, in the liver of 7-day-old rats, the K_m was determined to be approximately 36.3 µM. These findings demonstrate that the affinity of the proteasome for this substrate can be influenced by the physiological context. However, comprehensive data for k_cat values for BZ-Val-Gly-Arg-AMC or its analogs across different enzymes are not widely available in the public domain.

Table 1: Michaelis-Menten Constants (K_m) for the Trypsin-Like Activity of the 20S Proteasome with Boc-Val-Gly-Arg-AMC in Various Rat Tissues

| Tissue | Age | K_m (µM) |

| Liver | 7 days | 36.3 ± 5.7 |

| Liver | 2 months | 49.2 ± 6.8 |

| Liver | 18 months | 62.5 ± 12.5 |

| Brain | 7 days | 71.4 ± 11.1 |

| Brain | 2 months | 66.7 ± 10.0 |

| Brain | 18 months | 50.0 ± 5.0 |

| Lens | 7 days | 40.0 ± 5.0 |

| Lens | 2 months | 50.0 ± 7.1 |

| Lens | 18 months | 66.7 ± 5.8 |

Data presented as mean ± standard error of the mean.

Assessment of Catalytic Efficiency (k_cat/K_m)

The catalytic efficiency, represented by the ratio k_cat/K_m, is a crucial measure of an enzyme's effectiveness. It reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations and is often referred to as the specificity constant. This parameter is particularly useful for comparing the preference of an enzyme for different substrates.

While BZ-Val-Gly-Arg-AMC is established as a specific substrate for the trypsin-like activity of the 20S proteasome, detailed and publicly accessible research findings providing the complete kinetic profile, including k_cat and the resulting k_cat/K_m values, are limited. The available studies primarily focus on its application in activity assays rather than a comprehensive determination of its catalytic efficiency with various proteases. The determination of these values is essential for a complete understanding of the enzymatic processing of this substrate and for comparing the proteolytic activities of different enzymes or the effects of inhibitors.

Methodological Frameworks Employing Bz Val Gly Arg Amc

Principles of Fluorometric Assay Development

Fluorometric assays using substrates like Bz-Val-Gly-Arg-AMC are foundational for characterizing protease activity. The core principle lies in the detection of a fluorescent signal that is directly proportional to the rate of substrate cleavage. These assays are prized for their sensitivity, which is often significantly higher than that of corresponding chromogenic assays. taylorandfrancis.com

Quantification of 7-amino-4-methylcoumarin (B1665955) (AMC) Release via Fluorescence Spectroscopy

The Bz-Val-Gly-Arg-AMC substrate is intrinsically non-fluorescent or weakly fluorescent. The peptide sequence (Val-Gly-Arg) is linked to the 7-amino-4-methylcoumarin (AMC) fluorophore via an amide bond. kcl.ac.uk When a protease with specificity for this sequence cleaves the amide bond at the C-terminus of the arginine residue, the AMC moiety is released. scbt.comcaymanchem.com Free AMC is highly fluorescent, emitting a bright blue signal upon excitation. aatbio.com

The quantification of protease activity is achieved by monitoring the increase in fluorescence intensity over time using a spectrofluorometer or a microplate reader. The rate of AMC release is directly proportional to the enzymatic activity under specific conditions. The fluorescence of the liberated AMC is typically measured using an excitation wavelength in the range of 340-380 nm and an emission wavelength in the range of 440-460 nm. taylorandfrancis.comfocusbiomolecules.comchemicalbook.com A standard curve using known concentrations of free AMC can be generated to convert the relative fluorescence units (RFU) into the molar amount of cleaved substrate. pubcompare.ainih.gov

Table 1: Spectroscopic Properties of 7-amino-4-methylcoumarin (AMC)

| Parameter | Wavelength Range (nm) | Typical Value (nm) |

|---|---|---|

| Excitation Maximum (λex) | 340 - 380 | ~380 taylorandfrancis.comfocusbiomolecules.com |

| Emission Maximum (λem) | 440 - 460 | ~460 taylorandfrancis.comfocusbiomolecules.com |

Optimization of In Vitro Reaction Conditions for Protease Assays

To ensure accurate and reproducible measurements of protease activity using Bz-Val-Gly-Arg-AMC, several in vitro reaction conditions must be optimized. These parameters influence the rate of the enzymatic reaction and the stability of the components.

Buffer and pH: The choice of buffer and its pH is critical, as protease activity is highly pH-dependent. For trypsin-like proteases, which are the primary targets for Bz-Val-Gly-Arg-AMC, assays are often conducted in buffers such as Tris-HCl at a pH around 7.5 to 8.0. However, the optimal pH can vary significantly depending on the specific protease being studied. sigmaaldrich.com

Temperature: Enzyme kinetics are sensitive to temperature. Assays are typically performed at a constant, controlled temperature, often ranging from 25°C to 37°C, to ensure consistent reaction rates. glpbio.comauctoresonline.org

Substrate Concentration: The concentration of Bz-Val-Gly-Arg-AMC should be carefully chosen. According to Michaelis-Menten kinetics, the reaction rate becomes independent of the substrate concentration at saturating levels. Therefore, concentrations are often set at or above the Michaelis constant (Km) to ensure the measured velocity is maximal (Vmax) and reflects the enzyme concentration. Typical concentrations used in assays range from 10 µM to 100 µM.

Enzyme Concentration: The concentration of the protease should be in a range that results in a linear rate of fluorescence increase over the desired measurement period.

Solvent: Bz-Val-Gly-Arg-AMC is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before being diluted into the aqueous assay buffer. focusbiomolecules.com The final concentration of DMSO in the assay should be kept low (usually <1-5%) to avoid potential inhibition of the enzyme. nih.gov

Table 2: Typical In Vitro Protease Assay Parameters

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Enzyme | 20S Proteasome | Target for measuring trypsin-like activity. focusbiomolecules.combachem.com |

| Substrate | Bz-Val-Gly-Arg-AMC | Fluorogenic peptide for trypsin-like proteases. bachem.com |

| Buffer System | 50 mM Tris-HCl | Maintains a stable pH environment for the enzyme. |

| pH | 7.5 - 8.0 | Optimal range for many trypsin-like serine proteases. |

| Temperature | 37°C | Mimics physiological conditions and ensures consistent enzyme activity. glpbio.com |

| Final Substrate Conc. | 10 - 100 µM | Aims for saturation to measure maximal velocity (Vmax). |

| Solvent for Stock | DMSO | Solubilizes the hydrophobic substrate. focusbiomolecules.com |

Advanced Approaches for Protease Activity Measurement

While single-substrate assays with AMC are robust, more advanced methods have been developed to enhance sensitivity and throughput. One such advancement involves the use of alternative fluorophores, such as 7-amino-4-carbamoylmethylcoumarin (ACC). The ACC fluorophore offers an approximately 2.8- to 3-fold higher fluorescence yield compared to AMC at the standard excitation and emission wavelengths used for AMC (380 nm and 460 nm). nih.gov

This enhanced fluorescence allows for the use of lower enzyme and substrate concentrations, which is particularly advantageous when assaying proteases that are available only in limited quantities. nih.gov The increased sensitivity also permits a greater number of substrates to be included in a single assay well, paving the way for more complex substrate library screening and profiling. nih.gov Kinetic studies comparing matched tetrapeptide substrates that differ only in the leaving group (ACC or AMC) have shown comparable kinetic constants (kcat/Km), indicating that ACC is an effective proteolytic leaving group without significantly altering substrate recognition by the protease. nih.gov

Systemic Substrate Profiling Methodologies

Understanding the full scope of a protease's function requires moving beyond single substrates to systemic profiling of its specificity. The peptide sequence Val-Gly-Arg is a key component in methodologies designed to map the substrate preferences of proteases on a broader scale.

Application in Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) is a powerful technique for rapidly determining the substrate specificity of a protease. nih.gov This method utilizes a library of physiochemically diverse, unmodified peptides (typically over 200) rather than a single fluorogenic substrate. nih.govresearchgate.net The protease of interest is incubated with this complex peptide library, and at various time points, the reaction is stopped. The resulting cleavage products are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govucsf.edu

By analyzing the sequences of all the cleaved peptides, a detailed specificity profile for the protease can be generated, revealing preferred amino acids at positions surrounding the cleavage site (the scissile bond). researchgate.net While Bz-Val-Gly-Arg-AMC itself is not directly used in MSP-MS because the method detects cleavage of unmodified peptides, the principle of using a defined peptide sequence to probe protease preference is central. The data from MSP-MS can inform the design of highly specific and efficient fluorogenic substrates, potentially leading to an optimized version of a substrate like Bz-Val-Gly-Arg-AMC for a newly characterized protease. nih.gov

Integration in Quantitative Proteomics Workflows for Cleavage Site Identification

To identify the physiological substrates of a protease within a complex biological sample, researchers integrate cleavage-sensitive reagents into quantitative proteomics workflows. These methods aim to identify the new N-terminal peptides (neo-N-termini) that are generated by proteolytic cleavage on a proteome-wide scale. nih.gov

One common strategy involves stable isotope labeling, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In a typical experiment, two cell populations are grown, one with normal "light" amino acids and one with "heavy" isotope-labeled amino acids (e.g., ¹³C₆-Arginine). The lysate from one population is treated with the active protease, while the other is treated with an inactive control. The samples are then mixed, and N-terminal peptides are enriched and analyzed by mass spectrometry. nih.gov

The newly generated neo-N-termini from the protease-treated sample will exhibit a specific "light-to-heavy" ratio, distinguishing them from the original protein N-termini. nih.gov This allows for the high-confidence, automated identification of hundreds of cleavage events in a single experiment. nih.govnih.gov The consensus sequence derived from these identified cleavage sites provides a detailed picture of the protease's specificity in a physiological context, which can be used to validate the relevance of model substrates like Bz-Val-Gly-Arg-AMC or to develop new, more specific tool compounds. nih.gov

Molecular Design and Structural Determinants of Bz Val Gly Arg Amc Functionality

Significance of the Valine-Glycine-Arginine (Val-Gly-Arg) Tripeptide Motif

The specificity of a protease substrate is primarily determined by its amino acid sequence, as this motif is what the enzyme recognizes and binds to initiate catalysis. bu.edu.eg The Valine-Glycine-Arginine (Val-Gly-Arg) tripeptide sequence is crucial for the selective targeting of certain proteases. This particular motif is recognized by proteases with "trypsin-like" activity, which characteristically cleave peptide bonds at the carboxyl side of basic amino acid residues like arginine and lysine. bu.edu.eg

The arginine residue at the P1 position (the amino acid immediately preceding the cleavage site) is the primary determinant for recognition by these enzymes. expasy.org Arginine-specific proteases, a family of proteolytic enzymes, specialize in cleaving the peptide bond between arginine and the subsequent amino acid. creative-enzymes.com These enzymes are integral to numerous physiological processes. creative-enzymes.com The Bz-Val-Gly-Arg-AMC substrate is specifically designed to be cleaved after the arginine residue, which is linked to the AMC fluorophore. This substrate has been utilized to measure the trypsin-like activity of the 20S proteasome. focusbiomolecules.combachem.com The valine and glycine (B1666218) residues at the P3 and P2 positions, respectively, also contribute to the binding affinity and specificity of the substrate for the target protease, fitting into the corresponding S3 and S2 pockets of the enzyme's active site. peakproteins.com The interaction between the substrate's peptide sequence and the enzyme's active site is governed by multiple weak interactions, including hydrogen bonds and hydrophobic interactions. bu.edu.eg

Functional Role of the Benzoyl (Bz) N-Terminal Protecting Group

In peptide chemistry, protecting groups are essential for preventing unwanted side reactions during synthesis and for controlling the reactivity of specific functional groups. wikipedia.org The N-terminal benzoyl (Bz) group in Bz-Val-Gly-Arg-AMC serves as a protecting group for the α-amino group of the valine residue. wikipedia.org This protection is fundamental to ensure that the proteolytic cleavage occurs only at the intended site—the bond between arginine and AMC—and not at the N-terminus of the peptide.

Spectroscopic Properties and Utility of the 7-amino-4-methylcoumarin (B1665955) (AMC) Fluorophore

The utility of Bz-Val-Gly-Arg-AMC as a fluorogenic substrate is entirely dependent on the properties of the 7-amino-4-methylcoumarin (AMC) moiety. aliyuncs.com AMC is a widely used fluorophore that emits in the blue region of the visible spectrum. nih.gov In its intact, peptide-conjugated form (as an amide), the AMC group is essentially non-fluorescent. rapidnovor.com However, upon enzymatic cleavage of the amide bond between the C-terminal arginine and the amino group of AMC, the free fluorophore is released. rapidnovor.com This liberated AMC exhibits strong fluorescence, and the increase in fluorescence intensity over time is directly proportional to the activity of the protease.

The spectroscopic properties of AMC are well-characterized, making it a reliable reporter group for enzyme assays. aliyuncs.comnih.gov The free AMC molecule has an excitation maximum typically in the range of 341-380 nm and an emission maximum in the range of 430-460 nm. focusbiomolecules.comaliyuncs.com This significant Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes self-quenching and interference from scattered excitation light.

Table 1: Spectroscopic Properties of 7-amino-4-methylcoumarin (AMC)

| Property | Wavelength (nm) | Reference(s) |

|---|---|---|

| Excitation Maximum | 341 - 380 | focusbiomolecules.comaliyuncs.com |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and pH conditions.

Principles of De Novo Design for Arginine-Specific Fluorogenic Protease Substrates

The design of novel, or de novo, fluorogenic protease substrates like Bz-Val-Gly-Arg-AMC is a strategic process aimed at creating highly sensitive and selective tools for studying enzyme activity. The fundamental principle involves linking a peptide sequence, which is recognized by a specific protease, to a quenched fluorophore. rapidnovor.com Proteolytic cleavage of this linkage liberates the fluorophore, resulting in a detectable increase in fluorescence. rapidnovor.com

For designing substrates specific to arginine-cleaving proteases, the following principles are key:

P1 Site Specificity : The most critical element is the placement of an arginine residue at the P1 position of the peptide sequence, as this is the primary recognition site for trypsin-like proteases. expasy.orgcreative-enzymes.com

Extended Substrate Recognition Sites (P2, P3, P4, etc.) : The amino acids in the positions N-terminal to the P1 arginine (P2, P3, P4, etc.) are optimized to enhance binding affinity and specificity for the target enzyme. peakproteins.com This is often achieved through screening combinatorial peptide libraries to identify the optimal sequence for a particular protease. rapidnovor.com

Fluorophore and Quencher Selection : A suitable fluorophore-quencher pair is chosen. In the case of single-fluorophore substrates like those using AMC, the peptide itself acts as a quencher, and its cleavage unquenches the fluorescence. rapidnovor.com The choice of fluorophore also considers factors like solubility, quantum yield, and excitation/emission wavelengths to avoid interference from biological samples.

N-Terminal and C-Terminal Blocking : The N-terminus of the peptide is typically blocked with a protecting group, such as the benzoyl group, to prevent degradation by aminopeptidases and to direct the cleavage to the intended site. wikipedia.org The C-terminus is inherently blocked by the fluorogenic reporter group.

Systematic Identification : Modern approaches to identifying protease cleavage events and designing substrates involve quantitative proteomics and the use of isotopic labeling to distinguish between different peptide fragments, which can aid in the validation of new substrate designs. nih.gov The development of new proteases and sequencing methods also contributes to the precise design of peptide substrates. rapidnovor.comnih.gov

By carefully considering these design principles, researchers can develop highly specific and sensitive fluorogenic substrates for a wide range of proteases, enabling detailed studies of their function and regulation.

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| Bz-Val-Gly-Arg-AMC trifluoroacetate (B77799) salt | Bz-VGR-AMC |

| 7-amino-4-methylcoumarin | AMC |

| Benzoyl | Bz |

| Valine | Val |

| Glycine | Gly |

| Arginine | Arg |

| Lysine | Lys |

Research Applications and Emerging Directions for Bz Val Gly Arg Amc

Contributions to Ubiquitin-Proteasome System Research

Bz-Val-Gly-Arg-AMC is widely recognized as a substrate for measuring the trypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and the removal of misfolded or damaged proteins.

The 20S proteasome possesses multiple distinct proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing) activities. Bz-Val-Gly-Arg-AMC specifically mimics the substrates of the trypsin-like activity, which cleaves peptide bonds after basic amino acid residues like arginine. focusbiomolecules.combachem.com Upon cleavage of the substrate by the proteasome, the 7-amido-4-methylcoumarin (AMC) fluorophore is released, resulting in a measurable increase in fluorescence. This allows for a quantitative assessment of the proteasome's trypsin-like activity.

In research settings, Bz-Val-Gly-Arg-AMC is often used in conjunction with other fluorogenic substrates to obtain a comprehensive profile of proteasome activity. For instance, it is commonly paired with Suc-LLVY-AMC to measure chymotrypsin-like activity and Z-LLE-AMC to assess caspase-like activity. focusbiomolecules.combachem.combachem.com This multi-substrate approach has been instrumental in studies investigating the impact of various pathological conditions, such as Alzheimer's disease, on proteasome function. focusbiomolecules.com

Table 1: Application of Bz-Val-Gly-Arg-AMC in Proteasome Activity Assays

| Substrate | Proteasome Activity Measured | Typical Use |

| Bz-Val-Gly-Arg-AMC | Trypsin-like | In combination with other substrates to profile overall proteasome function. |

| Suc-LLVY-AMC | Chymotrypsin-like | Used alongside Bz-Val-Gly-Arg-AMC for a comprehensive analysis. |

| Z-LLE-AMC | Caspase-like (PGPH activity) | Completes the panel for assessing the three major proteasome activities. |

This table is generated based on data from multiple sources. focusbiomolecules.combachem.combachem.com

Elucidating Protease Activity in Diverse Biological Models (e.g., extremophiles, parasites)

The utility of Bz-Val-Gly-Arg-AMC extends beyond the study of mammalian proteasomes. It has been employed as a substrate to investigate proteolytic enzymes in a wide range of organisms, including extremophiles and parasites.

A notable example is its use in characterizing the tricorn core protease from the archaeon Thermoplasma acidophilum, an organism that thrives in high-temperature, acidic environments. focusbiomolecules.combachem.com The ability of Bz-Val-Gly-Arg-AMC to serve as a substrate for this archaeal protease highlights its versatility and its utility in exploring the fundamental mechanisms of proteolysis in organisms adapted to extreme conditions.

In the context of parasitology, while direct studies specifically utilizing Bz-Val-Gly-Arg-AMC are not extensively documented in the available literature, the use of similar AMC-based fluorogenic substrates is a well-established method for characterizing parasite proteases. For instance, in the malaria parasite Plasmodium falciparum, various fluorogenic substrates are used to assay the activity of proteases that are essential for the parasite's life cycle, such as those involved in hemoglobin digestion. nih.govsemanticscholar.org Given that Bz-Val-Gly-Arg-AMC is a substrate for trypsin-like proteases, it holds potential for screening and characterizing similar enzymatic activities in parasites like Plasmodium, Trypanosoma, and Leishmania, which are known to possess a diverse array of proteases.

Facilitating the Discovery and Mechanistic Characterization of Novel Proteolytic Enzymes

The well-defined cleavage site of Bz-Val-Gly-Arg-AMC makes it a valuable tool for the discovery and initial characterization of novel proteases with trypsin-like specificity. focusbiomolecules.combachem.comscbt.combiorxiv.org When screening biological extracts or purified protein fractions for proteolytic activity, this substrate can be used in high-throughput assays to identify samples containing enzymes that cleave after arginine residues.

Once a novel protease is identified, Bz-Val-Gly-Arg-AMC can be used in kinetic studies to determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). This information is crucial for understanding the enzyme's efficiency and substrate preference. By comparing the hydrolysis of Bz-Val-Gly-Arg-AMC with that of other substrates, researchers can build a detailed specificity profile of the newly discovered enzyme.

The general principle of using fluorogenic peptide libraries, which includes substrates like Bz-Val-Gly-Arg-AMC, has revolutionized the study of proteases. nih.gov This approach allows for the rapid and systematic mapping of protease substrate specificities, which in turn aids in the design of more selective substrates and potent inhibitors.

Non-Proteolytic Biological Activities: Reported Activation of Extracellular Signal-Regulated Protein Kinase (ERK) Pathway

A thorough review of the available scientific literature did not yield any evidence to suggest that Bz-Val-Gly-Arg-AMC trifluoroacetate (B77799) salt possesses non-proteolytic biological activities, such as the activation of the Extracellular Signal-Regulated Protein Kinase (ERK) pathway. The primary and exclusive role of this compound reported in research is as a fluorogenic substrate for the detection and characterization of proteolytic enzymes with trypsin-like specificity. Its mechanism of action is based on the enzymatic cleavage of the amide bond between the arginine residue and the AMC fluorophore, leading to a measurable fluorescent signal. There are no indications in the searched literature of this compound interacting with or modulating cellular signaling pathways like the ERK pathway in a non-proteolytic manner.

Q & A

Q. What is the synthetic methodology for BZ-Val-Gly-Arg-AMC trifluoroacetate salt, and what reagents are critical for its preparation?

The compound is synthesized via solid-phase peptide synthesis (SPPS). Key steps include:

- Resin attachment : The first amino acid (e.g., AMC-derivatized residue) is anchored to a solid resin.

- Sequential coupling : Protected amino acids (Val, Gly, Arg) are added using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups .

- Cleavage and deprotection : The peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes protecting groups, yielding the trifluoroacetate salt .

- Purification : Reverse-phase HPLC is typically employed to isolate the final product .

Q. How does this compound function as a protease substrate?

The compound acts as a fluorogenic substrate. Proteases (e.g., trypsin-like enzymes) hydrolyze the peptide bond between arginine and the AMC moiety, releasing fluorescent 7-amido-4-methylcoumarin (AMC). Fluorescence intensity (excitation: 380 nm, emission: 460 nm) quantifies protease activity .

Q. What are the primary applications of this compound in biochemical assays?

- Proteasome activity : Specifically measures trypsin-like activity of the 20S proteasome .

- Enzyme kinetics : Used to determine kinetic parameters (e.g., , ) for proteases .

- Inhibitor screening : Fluorescence reduction indicates inhibitor efficacy .

Q. What quality control measures ensure substrate reliability in assays?

- Purity validation : HPLC (>95% purity) and mass spectrometry confirm structural integrity .

- Batch consistency : Standardized fluorescence calibration curves using AMC controls .

Advanced Research Questions

Q. How can experimental conditions be optimized to minimize interference from the trifluoroacetate counterion?

- Buffer exchange : Dialysis or size-exclusion chromatography removes excess TFA, which may chelate metal ions or alter pH .

- Alternative salt forms : Convert to acetate or chloride salts via ion-exchange resins if TFA interferes with specific assays (e.g., NMR) .

Q. What strategies resolve contradictory kinetic data when using this substrate in complex biological samples?

- Specificity controls : Include protease inhibitors (e.g., MG-132 for proteasomes) to confirm target enzyme contribution .

- Matrix effects : Dilute samples to reduce interference from endogenous fluorophores or quenching agents .

- Cross-validation : Compare results with alternative substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) .

Q. How does this substrate compare to other fluorogenic peptides (e.g., Z-LLE-AMC) in studying protease specificity?

- Sequence specificity : BZ-Val-Gly-Arg-AMC targets trypsin-like proteases, while Z-LLE-AMC detects peptidylglutamyl-peptide hydrolyzing (PGPH) activity .

- Sensitivity : AMC’s high quantum yield enables detection at lower enzyme concentrations compared to colorimetric substrates .

Q. What experimental designs are recommended for real-time monitoring of proteasome activity in live cells?

- Permeabilization : Use digitonin to facilitate substrate entry without cell lysis .

- Time-course assays : Measure fluorescence every 5–10 minutes to capture linear-phase kinetics .

- Normalization : Co-stain with viability dyes (e.g., propidium iodide) to exclude dead cells .

Q. How can mass spectrometry validate the cleavage specificity of this substrate?

- Post-reaction analysis : Identify hydrolyzed fragments (e.g., AMC release) via MALDI-TOF or LC-MS/MS .

- Edman degradation : Confirm cleavage site by sequencing the residual peptide .

Q. What are the stability considerations for long-term storage of this compound?

- Storage conditions : Lyophilized powder at -20°C in desiccated, light-protected vials prevents hydrolysis .

- Reconstitution : Use DMSO or aqueous buffers (pH 7.4) immediately before assays to avoid degradation .

Methodological Best Practices

Q. How to calculate protease activity from fluorescence data?

- Standard curve : Prepare AMC solutions (0–100 µM) to correlate fluorescence with concentration .

- Activity units : Express as pmol AMC released/min/mg protein, normalized to total protein content .

Q. What controls are essential when troubleshooting low signal-to-noise ratios?

- Blank controls : Include substrate-only and enzyme-only samples to subtract background fluorescence .

- Quenching tests : Add SDS to terminate reactions and stabilize AMC fluorescence .

Q. How to address batch-to-batch variability in substrate performance?

- Re-calibration : Validate each batch with a reference enzyme (e.g., purified trypsin) .

- Collaborative testing : Cross-check with independent labs using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.